molecular formula C6H6BrNO B1149170 2-methoxy-5-bromo-pyridine CAS No. 1199266-76-6

2-methoxy-5-bromo-pyridine

Cat. No.: B1149170
CAS No.: 1199266-76-6
M. Wt: 188
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-bromo-pyridine (CAS 13472-85-0), also referred to as 5-bromo-2-methoxypyridine, is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO and molecular weight 188.02 g/mol . It is a white crystalline powder with a purity ≥99%, commonly employed as a versatile intermediate in pharmaceutical synthesis, agrochemicals, and material science . The methoxy (-OCH₃) group at position 2 and bromine (-Br) at position 5 confer unique electronic and steric properties, enabling its use in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Properties

CAS No.

1199266-76-6

Molecular Formula

C6H6BrNO

Molecular Weight

188

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Appearance
2-Methoxy-5-bromo-pyridine 13472-85-0 C₆H₆BrNO 188.02 2-OCH₃, 5-Br White powder
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 3-Br, 5-OCH₃ Not reported
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-CH₃ Liquid
5-Bromo-2-methoxy-3-methylpyridine N/A C₇H₈BrNO 202.05 2-OCH₃, 3-CH₃, 5-Br Not reported
5-Bromo-2-(2-methoxyphenyl)pyridine 1194683-55-0 C₁₂H₁₀BrNO 264.12 2-(2-OCH₃-C₆H₄), 5-Br Solid

Key Observations :

  • Positional Isomerism : this compound and 3-bromo-5-methoxypyridine share identical molecular formulas but differ in substituent positions, altering reactivity. The methoxy group in position 2 (electron-donating) directs electrophilic substitution to positions 3 and 5, while bromine (electron-withdrawing) deactivates the ring .
  • Functional Group Variations : Replacing -OCH₃ with -CH₃ (e.g., 2-bromo-3-methylpyridine) reduces polarity and solubility in polar solvents. Introducing additional substituents (e.g., 3-methyl in 5-bromo-2-methoxy-3-methylpyridine) increases steric hindrance, impacting reaction kinetics .
Nucleophilic Substitution
  • This compound : Bromine at position 5 undergoes facile substitution with nucleophiles (e.g., amines, thiols), forming intermediates for drug candidates like kinase inhibitors .
  • 3-Bromo-5-methoxypyridine : Bromine at position 3 is less reactive due to steric shielding by the adjacent methoxy group, limiting its utility in coupling reactions .
Cross-Coupling Reactions
  • Suzuki-Miyaura Reactions : this compound participates in palladium-catalyzed couplings with boronic acids to synthesize biaryl compounds, a key step in agrochemicals (e.g., herbicides) .
  • 5-Bromo-2-(2-methoxyphenyl)pyridine : The biphenyl structure enhances π-π stacking interactions, making it valuable in organic electronics and ligand design .

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